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Compound of Interest

Compound Name: 5-(3-Fluorophenyl)nicotinic acid

Cat. No.: B170099 Get Quote

To: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Technical Guide on 5-(3-Fluorophenyl)nicotinic Acid (CAS 181705-

88-4)

Executive Summary
This document serves as an in-depth technical guide on the chemical compound 5-(3-
Fluorophenyl)nicotinic acid, CAS 181705-88-4. Despite a comprehensive search of scientific

literature and patent databases, detailed experimental data regarding the synthesis, biological

activity, and specific signaling pathways for this particular molecule is not publicly available.

This guide, therefore, provides a foundational understanding based on the general chemical

class of 5-arylnicotinic acids, outlining a well-established synthetic methodology and a

hypothetical biological context based on the known pharmacology of nicotinic acid and its

derivatives. All experimental protocols and quantitative data presented herein are illustrative,

based on established chemical principles and the activities of closely related analogs, and

should be treated as a starting point for further investigation.

Chemical Properties and Synthesis
5-(3-Fluorophenyl)nicotinic acid is a derivative of nicotinic acid (Vitamin B3) and belongs to

the class of 5-arylnicotinic acids. The introduction of a 3-fluorophenyl group at the 5-position of

the pyridine ring is expected to modulate its physicochemical properties, such as lipophilicity

and electronic distribution, which in turn can influence its biological activity.
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Table 1: Physicochemical Properties of 5-(3-Fluorophenyl)nicotinic Acid

Property Value Source

CAS Number 181705-88-4 Chemical Abstracts Service

Molecular Formula C₁₂H₈FNO₂ Calculated

Molecular Weight 217.20 g/mol Calculated

Appearance
White to off-white solid

(predicted)
---

Melting Point Not reported ---

Solubility

Sparingly soluble in water;

soluble in organic solvents like

DMSO and DMF (predicted)

---

General Synthetic Approach: Suzuki-Miyaura Cross-
Coupling
The most common and efficient method for the synthesis of 5-arylnicotinic acids is the Suzuki-

Miyaura cross-coupling reaction. This palladium-catalyzed reaction involves the coupling of a

boronic acid with an organohalide. In the case of 5-(3-Fluorophenyl)nicotinic acid, this would

involve the reaction of 5-bromonicotinic acid with 3-fluorophenylboronic acid.

Diagram 1: Proposed Synthesis of 5-(3-Fluorophenyl)nicotinic Acid
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5-(3-Fluorophenyl)nicotinic Acid
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Caption: Synthetic scheme for 5-(3-Fluorophenyl)nicotinic acid.

Detailed Experimental Protocol (Illustrative)
The following is a representative solution-phase Suzuki-Miyaura coupling protocol for the

synthesis of 5-(3-Fluorophenyl)nicotinic acid.

Materials:

5-Bromonicotinic acid (1.0 eq)

3-Fluorophenylboronic acid (1.2 eq)

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

Potassium carbonate (K₂CO₃) (2.0 eq)

1,4-Dioxane (anhydrous)

Water (degassed)

Procedure:
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To a flame-dried Schlenk flask, add 5-bromonicotinic acid, 3-fluorophenylboronic acid, and

potassium carbonate.

The flask is evacuated and backfilled with an inert gas (e.g., argon) three times.

Under a positive pressure of argon, add tetrakis(triphenylphosphine)palladium(0).

Add a degassed 4:1 mixture of 1,4-dioxane and water via cannula.

The reaction mixture is heated to 90 °C and stirred vigorously for 12-24 hours.

Progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid

chromatography-mass spectrometry (LC-MS).

Upon completion, the reaction mixture is cooled to room temperature and the solvent is

removed under reduced pressure.

The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).

The aqueous layer is acidified with 1M HCl to precipitate the product.

The solid is collected by filtration, washed with cold water, and dried under vacuum to afford

the crude product.

Purification is achieved by recrystallization or column chromatography.

Table 2: Illustrative Synthesis Data

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b170099?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter Value Notes

Reactant Scale
1.0 mmol (5-bromonicotinic

acid)
---

Reaction Time 18 hours ---

Temperature 90 °C ---

Predicted Yield 75-90%
Based on similar reported

reactions

Purification Method
Recrystallization from

ethanol/water
---

Potential Biological Activity and Signaling Pathways
While no specific biological data for 5-(3-Fluorophenyl)nicotinic acid has been reported, the

nicotinic acid scaffold is a well-known pharmacophore. Nicotinic acid itself is a ligand for the G-

protein coupled receptor 109A (GPR109A, also known as HM74A), which is primarily

expressed in adipocytes and immune cells. Activation of GPR109A in adipocytes leads to the

inhibition of adenylate cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and

consequently, a reduction in the activity of hormone-sensitive lipase. This cascade of events

ultimately inhibits lipolysis, leading to a decrease in the release of free fatty acids into the

bloodstream and a subsequent reduction in triglyceride synthesis in the liver.

Diagram 2: Hypothesized GPR109A Signaling Pathway
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Caption: Potential mechanism of action via GPR109A.
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Proposed Experimental Workflow for Biological
Evaluation
To ascertain the biological activity of 5-(3-Fluorophenyl)nicotinic acid, a tiered experimental

approach is recommended.

Diagram 3: Biological Evaluation Workflow

In Vitro Receptor Binding Assay
(e.g., Radioligand displacement)

Functional Assay
(e.g., cAMP measurement in GPR109A-expressing cells)

Confirm functional activity

Cell-Based Lipolysis Assay
(e.g., in primary adipocytes)

Assess cellular effect

In Vivo Pharmacokinetic Studies
(e.g., in rodents)

Determine drug exposure

In Vivo Efficacy Studies
(e.g., lipid-lowering in a dyslipidemia model)

Evaluate in vivo effect
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Caption: A workflow for assessing biological activity.

Table 3: Hypothetical Biological Activity Profile
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Assay Parameter Predicted Outcome Rationale

GPR109A Binding

Assay
Ki (nM) 10 - 1000

Fluorine substitution

may alter binding

affinity compared to

nicotinic acid.

cAMP Functional

Assay
EC₅₀ (nM) 50 - 5000

Dependent on binding

affinity and agonist

efficacy.

Adipocyte Lipolysis

Assay
IC₅₀ (µM) 1 - 50

Cellular potency is

often lower than

biochemical potency.

In Vivo Lipid Lowering
% Reduction in

Triglycerides
10 - 40%

Dependent on

pharmacokinetic and

pharmacodynamic

properties.

Conclusion and Future Directions
5-(3-Fluorophenyl)nicotinic acid represents an unexplored derivative of the

pharmacologically significant nicotinic acid scaffold. While specific experimental data is

currently lacking in the public domain, established synthetic methodologies, such as the

Suzuki-Miyaura coupling, provide a clear path for its preparation. Based on the known

pharmacology of related compounds, it is hypothesized that this molecule may act as a

GPR109A agonist with potential applications in the treatment of dyslipidemia. The experimental

protocols and workflows outlined in this guide provide a robust framework for the future

synthesis, characterization, and biological evaluation of this compound. Further research is

warranted to elucidate its precise pharmacological profile and therapeutic potential.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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